molecular formula C14H12N4O3S B6530213 methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate CAS No. 1019096-91-3

methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B6530213
CAS No.: 1019096-91-3
M. Wt: 316.34 g/mol
InChI Key: IHZSORAYIDIGEA-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate: is a complex organic compound that belongs to the class of benzothiazoles These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is to start with 2-amino-1,3-benzothiazole, which undergoes acylation with methyl 1-methyl-1H-pyrazole-5-carboxylate in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug discovery is also being explored.

Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It can be used to develop new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties and applications.

Mechanism of Action

The mechanism by which methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with molecular targets and pathways. The pyrazole and benzothiazole rings can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

  • Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and can have overlapping properties.

Uniqueness: Methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-18-10(5-6-15-18)12(19)17-14-16-9-4-3-8(13(20)21-2)7-11(9)22-14/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZSORAYIDIGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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